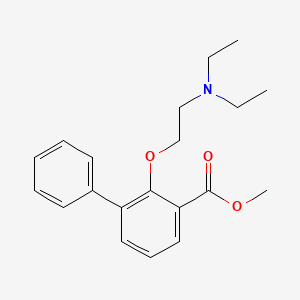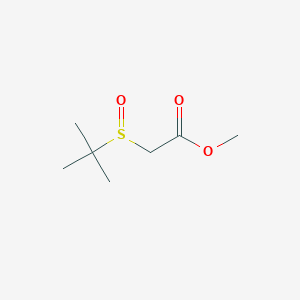
Methyl tert-butylsulfinylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl tert-butylsulfinylacetate is an organic compound with the molecular formula C7H14O3S. It contains a sulfoxide group and an ester group, making it a versatile compound in organic synthesis. The compound is known for its unique chemical properties and its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl tert-butylsulfinylacetate can be synthesized through several methods. One common synthetic route involves the reaction of tert-butylsulfinyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl tert-butylsulfinylacetate undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl tert-butylsulfinylacetate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of chiral sulfoxides and sulfones.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfoxides and sulfones.
Mechanism of Action
The mechanism of action of methyl tert-butylsulfinylacetate involves its interaction with molecular targets through its sulfoxide and ester groups. The sulfoxide group can participate in oxidation-reduction reactions, while the ester group can undergo hydrolysis and substitution reactions. These interactions allow the compound to modulate various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Methyl tert-butyl ether (MTBE): Used as a fuel additive and solvent.
Ethyl tert-butyl ether (ETBE): Similar to MTBE, used as a fuel additive.
tert-Amyl methyl ether (TAME): Another fuel additive with similar properties.
Uniqueness
Methyl tert-butylsulfinylacetate is unique due to its combination of a sulfoxide and an ester group, which imparts distinct chemical reactivity and versatility in various applications. Unlike other similar compounds primarily used as fuel additives, this compound finds broader applications in organic synthesis, biology, and medicine .
Properties
CAS No. |
56535-32-1 |
|---|---|
Molecular Formula |
C7H14O3S |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
methyl 2-tert-butylsulfinylacetate |
InChI |
InChI=1S/C7H14O3S/c1-7(2,3)11(9)5-6(8)10-4/h5H2,1-4H3 |
InChI Key |
FNKUVQOHGVYFIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


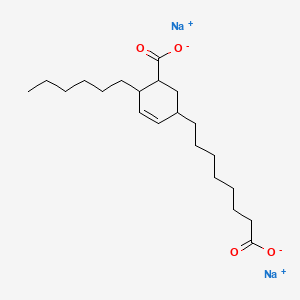
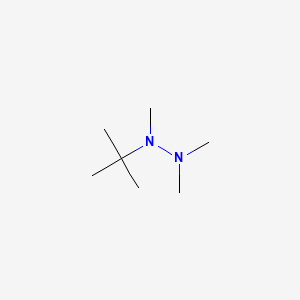


![2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane](/img/structure/B13767983.png)
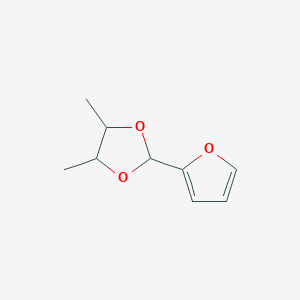

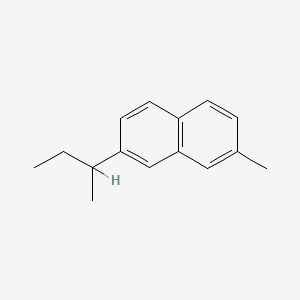

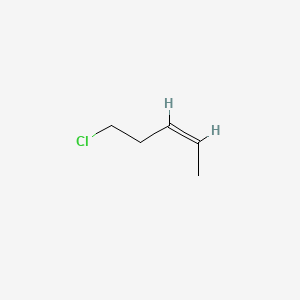
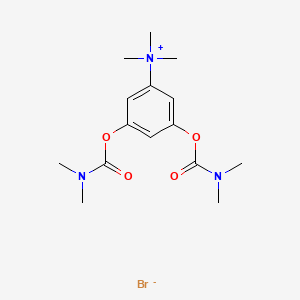
![Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate](/img/structure/B13768026.png)
![6-(2-Cyclopentylethyl)-imidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B13768027.png)
